molecular formula C8H10N4O2 B139567 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 125573-05-9

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B139567
CAS No.: 125573-05-9
M. Wt: 194.19 g/mol
InChI Key: JUZUUEGSTBASHX-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its presence in various natural sources and its significant biological activities. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as cocoa beans, tea leaves, and kola nuts. The process includes solvent extraction, followed by crystallization and purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various purine derivatives, while substitution reactions can introduce different alkyl or acyl groups into the molecule.

Scientific Research Applications

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other purine derivatives.

    Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.

    Medicine: It has potential therapeutic applications due to its biological activities, including its effects on the central nervous system and cardiovascular system.

    Industry: The compound is used in the production of pharmaceuticals and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP levels results in various physiological effects, including vasodilation, bronchodilation, and stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: A naturally occurring compound found in cocoa beans, structurally similar but with different methylation patterns.

    Caffeine: Another purine derivative with similar stimulant effects but differing in its methylation and ethylation patterns.

    Theophylline: A compound used in the treatment of respiratory diseases, structurally similar but with different pharmacological properties.

Uniqueness

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation and ethylation patterns, which confer distinct biological activities and pharmacological properties compared to other purine derivatives.

Properties

IUPAC Name

3-ethyl-1-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZUUEGSTBASHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579759
Record name 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125573-05-9
Record name 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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